N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide
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Overview
Description
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfanyl linkage, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with a thiol to form the corresponding sulfanyl derivative. This intermediate is then reacted with 2-methylpropylamine to introduce the amine group. Finally, the resulting compound is sulfonated with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxybenzenesulfonamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide: This compound has a similar structure but with a benzenecarboxamide group instead of a methoxybenzenesulfonamide group.
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide: This compound features a methanesulfonamide group instead of a methoxybenzenesulfonamide group.
Uniqueness
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which can impart distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S2/c1-18(2,24-12-14-4-6-15(19)7-5-14)13-20-25(21,22)17-10-8-16(23-3)9-11-17/h4-11,20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBMZECMVOFRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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